molecular formula C8H8ClNO2 B1395700 Methyl 2-(6-chloropyridin-3-YL)acetate CAS No. 717106-69-9

Methyl 2-(6-chloropyridin-3-YL)acetate

Cat. No.: B1395700
CAS No.: 717106-69-9
M. Wt: 185.61 g/mol
InChI Key: NYAZLFKSCFNMKV-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C₈H₈NO₂Cl It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl 2-(6-chloropyridin-3-yl)acetate involves the esterification of 2-(6-chloropyridin-3-yl)acetic acid. The process typically includes the following steps :

    Starting Materials: 2-(6-chloropyridin-3-yl)acetic acid and methanol.

    Catalyst: Acetyl chloride is used as a catalyst.

    Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 2 hours.

    Isolation: After the reaction is complete, the solvents are removed to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-chloropyridin-3-yl)acetic acid.

    Reduction: Formation of 2-(6-chloropyridin-3-yl)ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting specific enzymes or acting as a ligand for certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloropyridin-2-yl)acetate
  • Methyl 2-(4-chloropyridin-3-yl)acetate
  • Methyl 2-(5-chloropyridin-2-yl)acetate

Uniqueness

Methyl 2-(6-chloropyridin-3-yl)acetate is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAZLFKSCFNMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697521
Record name Methyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717106-69-9
Record name Methyl (6-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-chloropyridin-3-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(6-chloropyridin-3-yl)acetic acid (2 g, 117 mmol) in methanol (40 ml) was added SOCl2 (1.38 g, 117 mmol). The reaction mixture was concentrated after two hours to give the desired product. LC-MS: m/z (M+H)=186.6
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of MeOH (25 mL) was added slowly acetyl chloride (3.5 mL). After 30 min, 2-(6-chloropyridin-3-yl)acetic acid (2.5 g) was added and the resulting reaction mixture stirred at room temperature for 2 hr. Solvents were then removed. The residue was dissolved in EtOAc and washed with 10% NaHCO3. The organic phase was dried and concentrated to afford the product (2.5 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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